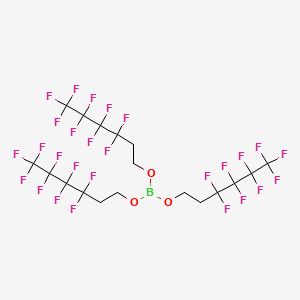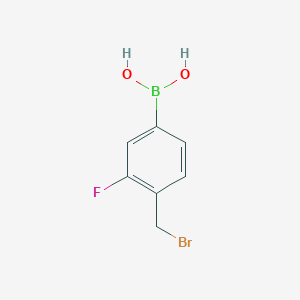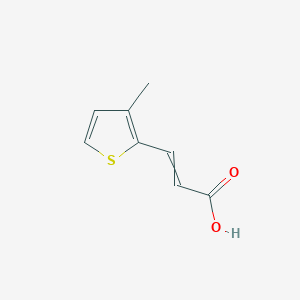![molecular formula C4F12N2NiO8S4 B8017981 Bis[bis(trifluoromethylsulfonyl)amino]nickel](/img/structure/B8017981.png)
Bis[bis(trifluoromethylsulfonyl)amino]nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[bis(trifluoromethylsulfonyl)amino]nickel is a coordination compound that features nickel as the central metal atom coordinated to two bis(trifluoromethylsulfonyl)amino ligands. This compound is known for its unique properties, including high thermal stability and significant electrochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[bis(trifluoromethylsulfonyl)amino]nickel typically involves the reaction of nickel salts with bis(trifluoromethylsulfonyl)amine. One common method is to react nickel(II) chloride with bis(trifluoromethylsulfonyl)amine in an organic solvent such as acetonitrile under an inert atmosphere. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Bis[bis(trifluoromethylsulfonyl)amino]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligand exchange reactions where the bis(trifluoromethylsulfonyl)amino ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating or the presence of a catalyst.
Major Products
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes or metallic nickel.
Substitution: Nickel complexes with different ligands.
科学的研究の応用
Bis[bis(trifluoromethylsulfonyl)amino]nickel has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying nickel-containing enzymes.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, including high-performance batteries and electrochemical devices.
作用機序
The mechanism by which bis[bis(trifluoromethylsulfonyl)amino]nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation and reduction processes, facilitating electron transfer reactions. The bis(trifluoromethylsulfonyl)amino ligands stabilize the nickel center and influence its reactivity. Molecular targets include substrates in catalytic reactions and biological molecules in medicinal applications.
類似化合物との比較
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a strong acid.
Nickel bis(trifluoromethanesulfonyl)imide: Similar coordination compound with different ligands.
Nickel triflate: Another nickel coordination compound with triflate ligands.
Uniqueness
Bis[bis(trifluoromethylsulfonyl)amino]nickel is unique due to its high thermal stability and electrochemical properties. The presence of bis(trifluoromethylsulfonyl)amino ligands imparts distinct reactivity and stability compared to other nickel coordination compounds.
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ni/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSIQAHVPEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2NiO8S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethylsilyloxy-[[[[[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B8017916.png)







![Bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-,cobalt](/img/structure/B8017975.png)




